![molecular formula C20H16N4O2 B2640406 (E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide CAS No. 496020-91-8](/img/structure/B2640406.png)
(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide, also known as ERK inhibitor, is a chemical compound that is used in scientific research to study the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of this pathway has been shown to have potential therapeutic benefits in cancer and other diseases.
科学的研究の応用
Metabolism and Pharmacokinetics
The metabolism of related compounds, such as Flumatinib, a tyrosine kinase inhibitor in clinical trials for chronic myelogenous leukemia, shows that it is primarily metabolized through amide bond cleavage, leading to hydrolytic products. This study provides insights into the metabolic pathways of similar compounds in humans after oral administration, which is crucial for understanding their pharmacokinetic properties (Gong et al., 2010).
Synthesis and Chemical Properties
Research on the synthesis of Nilotinib, another tyrosine kinase inhibitor, and related compounds involves key steps that may relate to the synthesis of "(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide." These synthesis pathways contribute to the development of highly selective inhibitors for therapeutic applications, showcasing the chemical versatility and potential utility of such compounds in medicinal chemistry (Yankun et al., 2011).
Analytical Techniques and Quality Control
Studies on the capillary electrophoretic separation of Imatinib mesylate and related substances highlight the importance of analytical methods in the quality control of pharmaceutical compounds. These methods ensure the purity and efficacy of drugs by identifying and quantifying impurities and degradation products, which is vital for maintaining high-quality pharmaceutical standards (Ye et al., 2012).
Drug Discovery and Development
The discovery and evaluation of specific compounds as inhibitors for targets like histone deacetylase (HDAC) demonstrate the potential therapeutic applications of these molecules in cancer treatment. Such research is crucial for identifying new, effective treatments for various cancers, highlighting the significant role of chemical compounds in advancing oncology therapeutics (Zhou et al., 2008).
特性
IUPAC Name |
4-[(E)-3-oxo-3-(pyridin-3-ylamino)prop-1-enyl]-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(23-17-3-1-11-21-13-17)10-7-15-5-8-16(9-6-15)20(26)24-18-4-2-12-22-14-18/h1-14H,(H,23,25)(H,24,26)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYGSAJFZXYCU-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。